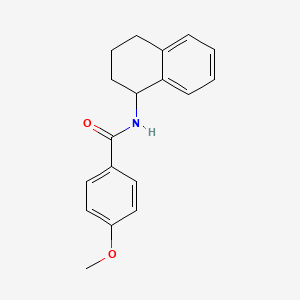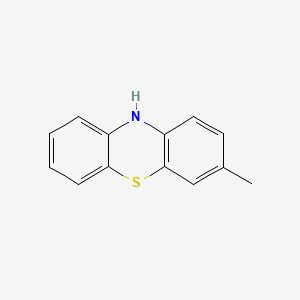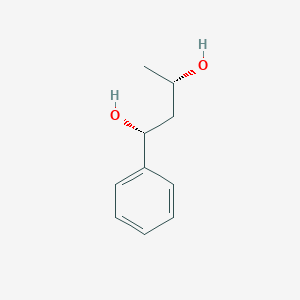![molecular formula C18H18N4O2 B14153405 benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] CAS No. 73815-24-4](/img/structure/B14153405.png)
benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] is a complex organic compound featuring a benzene ring substituted with two 3,5-dimethyl-1H-pyrazol-1-yl groups. This compound is part of the pyrazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using a base such as potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar alkylation reactions. The process may be optimized for higher efficiency and cost-effectiveness, incorporating green chemistry principles such as solvent-free reactions and the use of eco-friendly catalysts .
化学反応の分析
Types of Reactions
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] has several scientific research applications:
作用機序
The mechanism of action of benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activities. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects .
類似化合物との比較
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Used in OLEDs and other electronic applications.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: Known for its coordination chemistry and catalytic properties.
Uniqueness
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various research fields .
特性
CAS番号 |
73815-24-4 |
|---|---|
分子式 |
C18H18N4O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
[2-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C18H18N4O2/c1-11-9-13(3)21(19-11)17(23)15-7-5-6-8-16(15)18(24)22-14(4)10-12(2)20-22/h5-10H,1-4H3 |
InChIキー |
PTYXXASGCCFYRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(=O)C2=CC=CC=C2C(=O)N3C(=CC(=N3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine](/img/structure/B14153324.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B14153325.png)
![2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14153332.png)
![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)


![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)


![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
